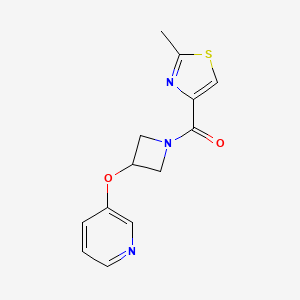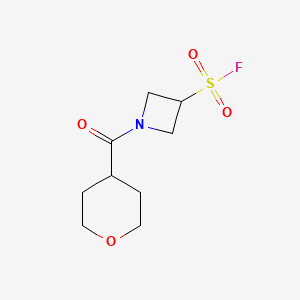
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15FN2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound is known for its unique structural features, which include a fluorine atom and a methoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with piperazine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-fluoro-2-methoxyaniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate.
Procedure: The starting materials are mixed and heated to a specific temperature, allowing the reaction to proceed.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the fluorine atom, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group but no fluorine, resulting in distinct reactivity and applications.
1-(4-Fluorophenyl)piperazine:
The uniqueness of this compound lies in its combination of fluorine and methoxy substituents, which confer specific properties and reactivity patterns that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJCQWOCKGJWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)






![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzamide](/img/structure/B2996694.png)

![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)



![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
